L-Hyoscyamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

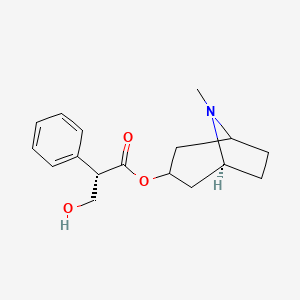

C17H23NO3 |

|---|---|

分子量 |

289.4 g/mol |

IUPAC 名称 |

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1 |

InChI 键 |

RKUNBYITZUJHSG-SLTXQBBLSA-N |

手性 SMILES |

CN1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

规范 SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

产品来源 |

United States |

Foundational & Exploratory

L-Hyoscyamine's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a potent antimuscarinic agent that exerts significant effects on smooth muscle tissues throughout the body.[1][2] Its primary mechanism of action involves the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine and other muscarinic agonists.[3][4] This action leads to smooth muscle relaxation, making it a valuable therapeutic agent for a variety of conditions characterized by smooth muscle spasms, including irritable bowel syndrome (IBS) and other gastrointestinal disorders.[4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on smooth muscle, detailed experimental protocols for its study, and quantitative data on its receptor binding and functional antagonism.

Introduction to this compound

This compound is a naturally occurring compound found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[2] As an anticholinergic drug, it functions by blocking the action of the neurotransmitter acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[5] Its inhibitory effects on smooth muscle are the basis for its clinical use in reducing gastrointestinal motility and alleviating spasms of the bladder and biliary tract.[3][5]

Muscarinic Receptor Antagonism: The Core Mechanism

The physiological effects of this compound on smooth muscle are a direct consequence of its interaction with muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[1] In smooth muscle, the M2 and M3 subtypes are predominantly expressed and play crucial roles in regulating contractility.[6]

This compound acts as a competitive and non-selective antagonist at these receptors, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking the downstream signaling pathways that lead to muscle contraction.[2][3]

Quantitative Analysis of Receptor Binding

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| M1 | Atropine | Rat Neostriatal Neurons | 0.6 | 9.22 | [7] |

| M2 | Atropine | Guinea Pig Ileum | ~1.2 (from pA2) | 8.9 | [8] |

| M3 | Atropine | Human Colon Smooth Muscle | - | - | [6] |

| M4 | Atropine | - | - | - | |

| M5 | Atropine | - | - | - | |

| Non-selective | (-)-S-hyoscyamine | Guinea Pig Atria & Ileum | No significant difference in affinity observed between the two tissues. | [9] |

Note: Data for this compound is limited. Atropine data is provided as a close surrogate. Further studies are required for a complete profile of this compound.

Signaling Pathways Modulated by this compound

By blocking muscarinic receptors, this compound inhibits the intracellular signaling cascades that are normally initiated by acetylcholine to induce smooth muscle contraction.

Inhibition of the M3 Receptor-Mediated Pathway

In smooth muscle, M3 receptors are primarily coupled to the Gq/11 family of G-proteins.[6] Acetylcholine binding to M3 receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction. This compound blocks the initial step of this cascade, preventing acetylcholine from activating the M3 receptor.

Modulation of the M2 Receptor-Mediated Pathway

M2 muscarinic receptors are coupled to Gi/o proteins.[6] Activation of M2 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation by phosphorylating and inhibiting MLCK and by promoting calcium sequestration. By blocking M2 receptors, this compound prevents the acetylcholine-induced decrease in cAMP, thereby indirectly contributing to a state that favors relaxation.

Experimental Protocols for Studying this compound's Effects

The pharmacological effects of this compound on smooth muscle can be investigated using a variety of in vitro techniques.

Isolated Organ Bath Assay

This classic pharmacological method allows for the measurement of isometric contractions of isolated smooth muscle strips in response to drugs.[10][11]

Protocol:

-

Tissue Preparation: Smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[12]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.

-

Antagonism Measurement: The agonist concentration-response curve is repeated in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.

-

Data Analysis: The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.[13]

Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to receptor activation and antagonism.[14][15]

Protocol:

-

Cell Culture and Dye Loading: Primary smooth muscle cells or a suitable cell line are cultured on coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with an imaging system.

-

Agonist Stimulation: A muscarinic agonist is added to the cells, and the change in fluorescence intensity, which corresponds to an increase in intracellular calcium, is recorded over time.

-

Antagonist Treatment: The cells are washed and then pre-incubated with this compound.

-

Inhibition Measurement: The agonist stimulation is repeated in the presence of this compound to determine its inhibitory effect on the calcium response.

-

Data Quantification: The fluorescence signals are quantified to determine the extent of inhibition of the calcium transient by this compound.

Functional Antagonism: Quantitative Data

The antagonistic effect of this compound on smooth muscle contraction can be quantified by determining its IC50 or pA2 values from functional assays.

| Parameter | Value | Tissue/Cell Line | Agonist | Reference |

| pA2 (Atropine) | 8.9 | Guinea Pig Olfactory Cortex | Carbachol | [8] |

| pKB (Atropine) | 8.90 | Mouse Urinary Bladder | 5-methylfurmethide | [16] |

Note: Specific IC50 or pA2 values for this compound in various smooth muscle preparations are not consistently reported in the literature. The provided data for atropine serves as a close approximation.

Conclusion

This compound exerts its relaxant effect on smooth muscle primarily through competitive, non-selective antagonism of M2 and M3 muscarinic acetylcholine receptors. By blocking these receptors, it effectively inhibits acetylcholine-induced intracellular signaling pathways, including the Gq/11-PLC-IP3-Ca2+ cascade and the Gi/o-mediated inhibition of adenylyl cyclase. This dual action prevents the increase in intracellular calcium and the decrease in cAMP that are necessary for smooth muscle contraction. The quantitative analysis of its receptor binding affinity and functional antagonism, through techniques such as radioligand binding assays and isolated organ bath experiments, is crucial for a complete understanding of its pharmacological profile and for the development of new therapeutic applications. Further research is warranted to fully characterize the binding affinities of this compound for all five muscarinic receptor subtypes to better understand its selectivity and potential off-target effects.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dmt.dk [dmt.dk]

- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. [mcmaster.ca]

- 16. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of L-Hyoscyamine in Solanaceae plants

An In-Depth Technical Guide to the Biosynthesis of L-Hyoscyamine in Solanaceae Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of specialized metabolites found predominantly in the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus.[1][2] These compounds are characterized by their distinctive 8-azabicyclo[3.2.1]octane ring system.[1] Among the most clinically significant TAs are this compound (an anticholinergic agent and the pure enantiomer of atropine) and its derivative, scopolamine (B1681570).[3][4] The biosynthesis of these valuable pharmaceuticals is a complex, multi-step process that primarily occurs in the roots of the plants, from where the alkaloids are translocated to the aerial parts.[1][4] Understanding this intricate pathway is critical for metabolic engineering efforts aimed at enhancing the production of these medicinally important compounds.[5]

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acids L-ornithine and L-arginine, which serve as precursors for the formation of putrescine.[1][5][6] The pathway proceeds through a series of enzymatic reactions leading to the formation of the key intermediate, tropinone (B130398), which represents a critical branch point. Tropinone is then stereospecifically reduced to tropine (B42219), the direct precursor for the tropane moiety of this compound. The final stage involves the esterification of tropine with phenyllactic acid-derived littorine (B1216117), followed by a rearrangement to form this compound.[7][8]

The key steps are as follows:

-

Putrescine Formation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[5][7] Alternatively, L-arginine can be converted to putrescine.[5]

-

N-methylation of Putrescine: Putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to yield N-methylputrescine. This is considered the first committed and a rate-limiting step in the pathway.[5][9][10][11]

-

Oxidative Deamination: N-methylputrescine is oxidatively deaminated by a methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[5][6]

-

Ring Formation: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5][7]

-

Tropinone Synthesis: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone.[7]

-

Tropine Formation: Tropinone is reduced by tropinone reductase I (TR-I) in a stereospecific reaction to produce tropine (3α-tropanol).[5][6][12] This is a crucial branch point, as the alternative reduction by tropinone reductase II (TR-II) yields pseudotropine, the precursor for calystegines.[12][13]

-

Littorine Synthesis: Tropine condenses with phenyllactic acid (derived from phenylalanine) to form the intermediate littorine.[7][8]

-

This compound Formation: Littorine undergoes a rearrangement catalyzed by a cytochrome P450 enzyme (CYP80F1), a littorine mutase, to form hyoscyamine (B1674123) aldehyde, which is subsequently reduced to this compound.[7][8]

Key Enzymes in this compound Biosynthesis

Several enzymes in the pathway are considered rate-limiting and are primary targets for metabolic engineering to improve alkaloid yield.[1]

3.1 Putrescine N-methyltransferase (PMT) PMT (EC 2.1.1.53) catalyzes the N-methylation of putrescine, the first committed step specific to the biosynthesis of tropane and nicotine (B1678760) alkaloids.[9][10][14] It directs the metabolic flux from the polyamine pool towards the alkaloid pathway.[10] Studies have shown that overexpression of the pmt gene can lead to increased alkaloid production.[10][11] PMT activity is highest during active root growth and is primarily found in root cultures of plants that synthesize tropane alkaloids.[15]

3.2 Tropinone Reductases (TR-I and TR-II) Tropinone reductases constitute a critical branch point in the pathway.[13]

-

Tropinone Reductase I (TR-I, EC 1.1.1.206): This enzyme stereospecifically reduces tropinone to tropine, channeling the metabolic flow towards the synthesis of hyoscyamine and scopolamine.[12]

-

Tropinone Reductase II (TR-II, EC 1.1.1.236): TR-II reduces tropinone to pseudotropine, the precursor for calystegine alkaloids.[12]

Both enzymes are NADPH-dependent short-chain dehydrogenases and share significant amino acid sequence similarity, suggesting they evolved from a common ancestor.[13][16] The differential expression and localization of these two enzymes within the root tissue help regulate the metabolic flux into the two distinct branches of tropane alkaloid metabolism.[13][17]

3.3 Hyoscyamine 6β-hydroxylase (H6H) H6H (EC 1.14.11.11) is a 2-oxoglutarate-dependent dioxygenase that catalyzes the final two steps in the conversion of this compound to scopolamine.[3][18][19] It first hydroxylates this compound to 6β-hydroxyhyoscyamine, and then catalyzes an epoxidation reaction to form scopolamine.[20][21][22] This enzyme is localized specifically in the pericycle of the root, which may be important for the translocation of alkaloids to other parts of the plant.[5][23] Overexpression of the h6h gene has been shown to significantly increase the accumulation of scopolamine, often at the expense of hyoscyamine.[10][11]

Data Presentation

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate(s) | Kₘ (μM) | Inhibitor | Kᵢ (μM) | Reference(s) |

| PMT | Hyoscyamus albus | Putrescine | 277 | n-Butylamine | 11.0 | [9] |

| S-adenosyl-l-methionine | 203 | S-adenosyl-l-homocysteine | 110 | [9] | ||

| H6H | Hyoscyamus niger | This compound | 35 | Divalent Cations (Ca²⁺, Cu²⁺, etc.) | - | [6] |

| 2-oxoglutarate | 43 | EDTA | - | [6] | ||

| 6,7-dehydrohyoscyamine | 10 | - | - | [6] | ||

| H6H | Brugmansia sanguinea | This compound | ~60 | - | - | [22] |

Table 2: this compound and Scopolamine Content in Solanaceae Species (mg/Kg Dry Weight)

| Plant Species | Plant Part | This compound | Scopolamine | Reference(s) |

| Atropa belladonna | Green Fruits | 5117 | 1743 | [24] |

| Black Fruits | 3899 | 1290 | [24] | |

| Aerial Part | 4153 | 140 | [24] | |

| Leaves | 1466 | 147 | [24] | |

| Datura stramonium | Seeds | Not Found | 8980 | [24] |

| Flowers | Not Found | 430 | [24] | |

| Hyoscyamus niger | All parts | Not measurable | Not measurable | [24] |

| Hyoscyamus reticulatus | Roots | 11100 | 1100 | [25][26] |

| Stems | 14600 | 1100 | [25][26] |

Note: Alkaloid content can vary significantly based on plant age, environmental conditions, and specific chemotype.

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound and other tropane alkaloids in plant tissues.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.[1]

-

Lyophilize the tissue to remove water and grind to a fine, homogenous powder.[1]

-

Accurately weigh approximately 25-100 mg of the dried powder into a microcentrifuge tube.[1][27]

-

Add 1 mL of extraction solvent (e.g., 20% methanol (B129727) with 0.1% formic acid or acetonitrile (B52724) with 1% acetic acid).[1][27]

-

Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

-

Centrifuge at 12,000 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1][27]

2. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

3. Data Analysis:

-

Generate a standard curve using certified reference standards of known concentrations.

-

Calculate the concentration of each alkaloid in the sample by comparing its peak area to the standard curve.[1]

Gene Expression Analysis by qRT-PCR

This protocol details the steps for measuring the transcript levels of key biosynthetic genes like PMT, TR-I, and H6H.

1. RNA Extraction and cDNA Synthesis:

-

Harvest fresh plant tissue (typically roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based protocol. Include a DNase treatment step to eliminate genomic DNA contamination.[1]

-

Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).[1]

-

Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel.[1]

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

2. Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate gene-specific primers for target genes (PMT, TR-I, H6H, etc.) and a stable reference gene (e.g., Actin, Ubiquitin).

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

-

Run the reaction in a real-time PCR cycler with a program typically including an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[1]

-

Include a melt curve analysis at the end to confirm the specificity of the amplified product.[1]

3. Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method. This involves normalizing the target gene's Ct value to the reference gene's Ct value (ΔCt) and then to a control sample (ΔΔCt).[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of recombinant hyoscyamine 6β-hydroxylase from Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 8. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Putrescine N-Methyltransferase in Cultured Roots of Hyoscyamus albus: n-Butylamine as a Potent Inhibitor of the Transferase both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Promoting the accumulation of scopolamine and hyoscyamine in Hyoscyamus niger L. through EMS based mutagenesis | PLOS One [journals.plos.org]

- 12. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Putrescine and putrescine N-methyltransferase in the biosynthesis of tropane alkaloids in cultured roots of Hyoscyamus albus | Semantic Scholar [semanticscholar.org]

- 16. pnas.org [pnas.org]

- 17. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solanaceae - Wikipedia [en.wikipedia.org]

- 19. Hyoscyamine 6β-Hydroxylase, a 2-Oxoglutarate-Dependent Dioxygenase, in Alkaloid-Producing Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. brieflands.com [brieflands.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

L-Hyoscyamine as a Tropane Alkaloid Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in the Solanaceae family. These compounds, including the pharmaceutically significant L-hyoscyamine and its derivative scopolamine (B1681570), are known for their anticholinergic properties and are used in a variety of clinical applications. This compound serves as a crucial intermediate in the biosynthesis of scopolamine, a more valuable pharmaceutical compound due to its higher demand and differing effects on the central nervous system.[1][2] This technical guide provides an in-depth overview of the role of this compound as a precursor in the tropane alkaloid biosynthetic pathway, focusing on key enzymes, quantitative data, experimental protocols, and metabolic engineering strategies aimed at enhancing the production of these valuable compounds.

The Core Biosynthetic Pathway: From L-Ornithine to Scopolamine

The biosynthesis of this compound and scopolamine is a complex, multi-step process that originates from the amino acid L-ornithine. The pathway involves the formation of the characteristic tropane ring, followed by a series of enzymatic modifications. This compound is a pivotal intermediate that is converted to scopolamine in the final steps of the pathway.

The key enzymatic steps leading to and from this compound are:

-

Formation of the Tropane Ring: L-ornithine is converted to putrescine, which is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[1][2] This is considered the first committed step in tropane alkaloid biosynthesis.[1][2] A series of reactions then leads to the formation of tropinone (B130398), the first intermediate with the characteristic tropane ring.

-

Reduction of Tropinone: Tropinone serves as a branch-point intermediate. Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for hyoscyamine (B1674123) and scopolamine.[3][4] In a competing pathway, Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which leads to the synthesis of calystegines.[3]

-

Formation of this compound: Tropine undergoes condensation with a tropic acid moiety, derived from phenylalanine, to form littorine, which is then rearranged to form this compound.

-

Conversion of this compound to Scopolamine: The final two steps in the biosynthesis of scopolamine are catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H).[5] H6H first hydroxylates this compound to 6β-hydroxyhyoscyamine, which is then epoxidized by the same enzyme to produce scopolamine.[5]

Quantitative Data

The efficiency of the tropane alkaloid biosynthetic pathway is dependent on the kinetic properties of its key enzymes and the conversion rates between intermediates. The following tables summarize key quantitative data for enzymes involved in the conversion of precursors to and from this compound, as well as the impact of metabolic engineering on alkaloid yields.

Table 1: Kinetic Properties of Key Enzymes in Tropane Alkaloid Biosynthesis

| Enzyme | Substrate | Km (µM) | Optimal pH | Source Organism | Reference |

| Tropinone Reductase I (TR-I) | Tropinone | 775 | 5.9 | Datura stramonium | [6] |

| Tropinone Reductase II (TR-II) | Tropinone | 176 | 5.9 | Datura stramonium | [6] |

| Hyoscyamine 6β-hydroxylase (H6H) | This compound | ~60 | - | Brugmansia sanguinea | [7] |

Table 2: Impact of Metabolic Engineering on Tropane Alkaloid Production in Hyoscyamus niger Hairy Root Cultures

| Transgenic Line | Scopolamine (mg/L) | Hyoscyamine (mg/L) | Fold Increase in Scopolamine (vs. Wild Type) | Reference |

| Wild Type | 43 | - | 1 | [8][9] |

| h6h overexpression (H11) | 184 | - | ~4.3 | [8][9] |

| pmt and h6h co-overexpression (T3) | 411 | - | ~9.6 | [8][9] |

Experimental Protocols

Protocol 1: Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound and scopolamine from plant material.

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize the frozen tissue to remove water and grind to a fine, homogenous powder. c. Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube. d. Add 1 mL of extraction solvent (e.g., methanol (B129727) with 1% acetic acid). e. Vortex vigorously for 1 minute and then sonicate for 30 minutes. f. Centrifuge at 13,000 rpm for 10 minutes. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis: a. LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[10] b. Mobile Phase A: Water with 0.1% formic acid.[10] c. Mobile Phase B: Acetonitrile with 0.1% formic acid.[10] d. Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. e. Flow Rate: 0.2-0.4 mL/min.[10] f. Injection Volume: 1-5 µL.[10] g. MS Ionization: Electrospray Ionization (ESI) in positive mode.[10] h. MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and scopolamine.

Protocol 2: Enzyme Assay for Hyoscyamine 6β-hydroxylase (H6H)

This protocol describes a method to determine the activity of H6H.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.4)

- 4.0 mM Ascorbate

- 5.0 mM α-ketoglutarate

- 0.40 mM FeSO₄

- Substrate (e.g., 1 mM this compound)

- Purified H6H enzyme (68 µM)

2. Assay Procedure: a. Initiate the reaction by adding the enzyme to the reaction mixture. b. Incubate at a controlled temperature (e.g., 30°C) with shaking. c. Stop the reaction at various time points by adding an equal volume of quenching solution (e.g., methanol). d. Analyze the reaction products (6β-hydroxyhyoscyamine and scopolamine) by HPLC-MS/MS as described in Protocol 1. e. Calculate enzyme activity based on the rate of product formation.

Protocol 3: Metabolic Engineering of Hyoscyamus niger for Enhanced Scopolamine Production

This protocol provides a general workflow for the genetic transformation of Hyoscyamus niger using Agrobacterium rhizogenes to enhance tropane alkaloid production.

1. Vector Construction: a. Clone the gene(s) of interest (e.g., pmt and h6h) into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S). b. Transform the resulting plasmid into Agrobacterium rhizogenes.

2. Plant Transformation: a. Sterilize Hyoscyamus niger seeds and germinate them on MS medium. b. Infect sterile leaf explants with the transformed A. rhizogenes strain. c. Co-cultivate the explants for 2-3 days in the dark. d. Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime).

3. Hairy Root Culture and Analysis: a. Once hairy roots emerge from the explants, excise them and culture them in a liquid hormone-free B5 medium. b. Propagate the hairy root lines by subculturing every 3-4 weeks. c. Analyze the established hairy root lines for transgene integration (e.g., by PCR) and expression (e.g., by qRT-PCR). d. Quantify the production of tropane alkaloids in the culture medium and root tissues using HPLC-MS/MS (as described in Protocol 1).

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a critical precursor in the biosynthesis of the pharmaceutically valuable tropane alkaloid, scopolamine. Understanding the enzymatic steps and regulatory mechanisms governing its conversion is paramount for developing effective metabolic engineering strategies. The overexpression of key enzymes, particularly putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), has proven to be a successful approach for significantly increasing scopolamine yields in plant-based production systems.[8][9] The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to optimize the production of these important medicinal compounds. Further research into the intricate regulatory networks of the tropane alkaloid pathway will undoubtedly unveil new targets for metabolic engineering and pave the way for more efficient and sustainable production of these vital pharmaceuticals.

References

- 1. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. cris.vtt.fi [cris.vtt.fi]

- 9. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Stereospecificity of L-Hyoscyamine at Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is the levorotatory isomer of atropine (B194438) and is responsible for virtually all of its antimuscarinic activity. This technical guide delves into the critical aspect of stereospecificity in the interaction of this compound with the five subtypes of muscarinic receptors (M1-M5). We will explore the quantitative differences in binding affinity and functional potency between this compound and its dextrorotatory enantiomer, D-Hyoscyamine. Furthermore, this guide will provide an overview of the downstream signaling pathways affected by this compound's antagonism and detail the experimental protocols used to elucidate these properties.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. Their activation is involved in a myriad of physiological processes, including heart rate regulation, smooth muscle contraction, and glandular secretion. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling cascades.

This compound, and by extension atropine (which is a racemic mixture of D- and this compound), exerts its pharmacological effects by competitively blocking these receptors. A fundamental principle in pharmacology is that of stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with a biological target. The profound difference in activity between this compound and D-Hyoscyamine serves as a classic example of this principle at muscarinic receptors.

Quantitative Analysis of Stereospecificity

The stereoselectivity of hyoscyamine (B1674123) at muscarinic receptors is starkly evident in binding affinity studies. L-(-)-Hyoscyamine consistently demonstrates a significantly higher affinity for all five muscarinic receptor subtypes compared to its dextrorotatory counterpart, D-(+)-Hyoscyamine. This difference in affinity is the molecular basis for the observation that the pharmacological activity of atropine is almost exclusively due to the L-isomer[1].

The following tables summarize the quantitative data from radioligand binding assays, showcasing the pronounced stereospecificity.

Table 1: Comparative Affinities (pA2) of Hyoscyamine Enantiomers at Muscarinic Receptor Subtypes

| Enantiomer | M1 Receptor (rabbit vas deferens) | M2 Receptor (rat atrium) | M3 Receptor (rat ileum) |

| S-(-)-Hyoscyamine | 9.33 ± 0.03 | 8.95 ± 0.01 | 9.04 ± 0.03 |

| R-(+)-Hyoscyamine | 7.05 ± 0.05 | 7.25 ± 0.04 | 6.88 ± 0.05 |

Data from Gualtieri et al. (1997)[2]. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Comparative Affinities (pKi) of Hyoscyamine Enantiomers at Human Muscarinic Receptor Subtypes

| Enantiomer | m1 | m2 | m3 | m4 | m5 |

| S-(-)-Hyoscyamine | 9.48 ± 0.18 | 9.45 ± 0.31 | 9.30 ± 0.19 | 9.55 ± 0.13 | 9.24 ± 0.30 |

| R-(+)-Hyoscyamine | 8.21 ± 0.07 | 7.89 ± 0.06 | 8.06 ± 0.18 | 8.35 ± 0.11 | 8.17 ± 0.08 |

Data from Gualtieri et al. (1997)[2]. pKi is the negative logarithm of the inhibition constant (Ki).

These data clearly illustrate that L-(-)-Hyoscyamine possesses an affinity that is approximately 100- to 400-fold higher than D-(+)-Hyoscyamine across all muscarinic receptor subtypes. This dramatic difference underscores the precise molecular recognition required for high-affinity binding to the receptor's orthosteric site.

Muscarinic Receptor Signaling Pathways

This compound, as a competitive antagonist, does not activate signaling pathways but rather blocks the actions of acetylcholine and other muscarinic agonists. The downstream consequences of this blockade depend on the receptor subtype and the G-protein to which it couples.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these signaling events.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. This compound prevents these inhibitory effects.

Caption: Muscarinic Receptor Signaling Pathways and this compound Antagonism.

Experimental Protocols

The determination of stereospecificity and the characterization of this compound's interaction with muscarinic receptors rely on a variety of in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.[3]

Objective: To determine the inhibition constant (Ki) of this compound and D-Hyoscyamine for each muscarinic receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells) are prepared.

-

Competition Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (this compound or D-Hyoscyamine).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

A Deep Dive into the Stereoisomers of Hyoscyamine: A Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a potent antimuscarinic agent. It exists as a racemic mixture of two enantiomers: L-Hyoscyamine (levo-hyoscyamine) and D-Hyoscyamine (dextro-hyoscyamine). The pharmacological activity of this compound is almost exclusively attributed to the L-isomer, which is also known as (-)-hyoscyamine or levo-atropine.[1][2] This technical guide provides a detailed comparative analysis of the pharmacological profiles of this compound and D-Hyoscyamine, focusing on their receptor binding affinities, mechanisms of action, and the experimental methodologies used for their characterization.

Receptor Binding Affinity and Stereoselectivity

The profound difference in the pharmacological effects of this compound and D-Hyoscyamine lies in their stereoselective interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This compound is a potent, non-selective competitive antagonist at all five subtypes of muscarinic receptors (M1-M5).[3][4][5][6][7] In contrast, D-Hyoscyamine is considered nearly inactive.[8] This stereoselectivity is a cornerstone of its clinical efficacy and is quantitatively demonstrated through receptor binding studies.

The affinity of a ligand for its receptor is typically expressed as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the pA2 value. Lower Kd and Ki values, and higher pA2 values, indicate a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities of this compound and D-Hyoscyamine

| Enantiomer | Receptor Subtype | Tissue/Cell Line | Affinity Metric | Value | Reference |

| L-(-)-Hyoscyamine | M1 | Rabbit Vas Deferens | pA2 | 9.33 ± 0.03 | [9] |

| M2 | Rat Atrium | pA2 | 8.95 ± 0.01 | [9] | |

| M3 | Rat Ileum | pA2 | 9.04 ± 0.03 | [9] | |

| m1 (human) | CHO-K1 Cells | pKi | 9.48 ± 0.18 | [9] | |

| m2 (human) | CHO-K1 Cells | pKi | 9.45 ± 0.31 | [9] | |

| m3 (human) | CHO-K1 Cells | pKi | 9.30 ± 0.19 | [9] | |

| m4 (human) | CHO-K1 Cells | pKi | 9.55 ± 0.13 | [9] | |

| m5 (human) | CHO-K1 Cells | pKi | 9.24 ± 0.30 | [9] | |

| D-(+)-Hyoscyamine | M1 | Rabbit Vas Deferens | pA2 | 7.05 ± 0.05 | [9] |

| M2 | Rat Atrium | pA2 | 7.25 ± 0.04 | [9] | |

| M3 | Rat Ileum | pA2 | 6.88 ± 0.05 | [9] | |

| m1 (human) | CHO-K1 Cells | pKi | 8.21 ± 0.07 | [9] | |

| m2 (human) | CHO-K1 Cells | pKi | 7.89 ± 0.06 | [9] | |

| m3 (human) | CHO-K1 Cells | pKi | 8.06 ± 0.18 | [9] | |

| m4 (human) | CHO-K1 Cells | pKi | 8.35 ± 0.11 | [9] | |

| m5 (human) | CHO-K1 Cells | pKi | 8.17 ± 0.08 | [9] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

The data clearly illustrates that this compound possesses a significantly higher affinity for all muscarinic receptor subtypes compared to D-Hyoscyamine, with differences in pA2 and pKi values indicating a potency difference of over 100-fold in some cases.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[10][11][12] This antagonism prevents the activation of downstream signaling cascades, leading to a reduction in parasympathetic tone. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways.[13][14]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[13][14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15] This cascade is crucial for smooth muscle contraction, glandular secretion, and neurotransmission.

-

M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.[13][15] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening potassium channels and inhibiting calcium channels, leading to hyperpolarization and reduced neuronal excitability.

This compound, by blocking these receptors, effectively inhibits these signaling events. The clinical manifestations of this blockade include decreased salivary and bronchial secretions, reduced gastrointestinal motility, mydriasis (pupil dilation), and an increased heart rate.[1][5][6][7]

Pharmacokinetics

The pharmacokinetic profile of hyoscyamine is primarily described for the L-isomer, as it is the active component.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption | Well absorbed orally and sublingually.[10][12][16][17] | |

| Bioavailability (Tablet) | ~100% | |

| Bioavailability (Extended-Release) | 81% | |

| Distribution | Widely distributed throughout the body.[10][12] | |

| Crosses the blood-brain barrier.[10][12] | ||

| Protein Binding | ~50%[10] | |

| Metabolism | Metabolized in the liver.[10][12] A small amount is hydrolyzed to tropine (B42219) and tropic acid.[4] | |

| Excretion | Primarily excreted in the urine, largely as the unchanged drug.[4][10][16] | |

| Half-life | 2 to 3.5 hours (immediate-release).[12][16] | |

| ~7 hours (extended-release).[12] | ||

| Onset of Action | IV/IM/SC: 2-3 minutes | |

| SL: 5-20 minutes | ||

| Oral: 20-30 minutes[18] | ||

| Duration of Action | Up to 4 hours (immediate-release).[10] | |

| Up to 12 hours (extended-release).[10] |

Limited information is available on the specific pharmacokinetics of D-Hyoscyamine, largely due to its pharmacological inactivity. It is presumed to be handled by the body in a similar manner to this compound in terms of absorption, distribution, metabolism, and excretion, though it does not produce significant pharmacological effects.

Experimental Protocols

The determination of the pharmacological profile of hyoscyamine enantiomers relies on a variety of in vitro and in vivo experimental techniques.

Radioligand binding assays are a fundamental technique for determining the affinity and density of receptors.[19][20][21]

-

Objective: To quantify the binding affinity (Kd or Ki) of this compound and D-Hyoscyamine to different muscarinic receptor subtypes.

-

General Protocol:

-

Tissue/Cell Preparation: Membranes from tissues or cells expressing the muscarinic receptor subtype of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand (L- or D-Hyoscyamine).

-

Separation: Bound and free radioligand are separated, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

-

These assays measure the functional consequences of receptor binding, such as muscle contraction or relaxation.

-

Objective: To determine the potency (pA2) of this compound and D-Hyoscyamine as antagonists.

-

General Protocol:

-

Tissue Preparation: An isolated tissue preparation, such as guinea pig ileum (rich in M3 receptors) or rat atrium (rich in M2 receptors), is mounted in an organ bath containing a physiological salt solution.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (L- or D-Hyoscyamine) for a set period.

-

Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using the Schild equation.

-

Clinical and Toxicological Implications

The stereoselectivity of hyoscyamine is of paramount clinical importance. The therapeutic effects are derived from the potent anticholinergic activity of this compound.[5] D-Hyoscyamine contributes little to the desired pharmacological effects but may contribute to the overall drug load.

Adverse effects are a direct extension of the muscarinic blockade and include dry mouth, blurred vision, constipation, urinary retention, tachycardia, and central nervous system effects such as dizziness, confusion, and in high doses, delirium and hallucinations.[10][12]

Conclusion

The pharmacological profile of hyoscyamine is a classic example of stereoselectivity in drug action. This compound is a potent, non-selective muscarinic antagonist responsible for the therapeutic effects of the racemic mixture. In stark contrast, D-Hyoscyamine is largely inactive. This significant difference in activity underscores the importance of stereochemistry in drug design and development. A thorough understanding of the distinct pharmacological profiles of these enantiomers, elucidated through rigorous experimental methodologies, is crucial for the safe and effective use of hyoscyamine in clinical practice and for guiding future research in anticholinergic drug discovery.

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. dthis compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound sulfate | AChR | TargetMol [targetmol.com]

- 8. A method using this compound for the study of muscarinic acetylcholine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyoscyamine [glowm.com]

- 11. intactone.com [intactone.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pnas.org [pnas.org]

- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. drugs.com [drugs.com]

- 18. reference.medscape.com [reference.medscape.com]

- 19. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Extraction and Purification of L-Hyoscyamine from Atropa belladonna

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant from the Solanaceae family that has been recognized for centuries for its potent medicinal and toxic properties[1][2]. The plant is a primary natural source of tropane (B1204802) alkaloids, including this compound and its racemic form, atropine (B194438), as well as scopolamine[1][3]. This compound is the levorotatory isomer of atropine and is responsible for the majority of the compound's physiological effects[4][5].

As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, this compound exhibits significant anticholinergic activity, making it a valuable active pharmaceutical ingredient (API) for treating a range of conditions, including gastrointestinal disorders, muscle spasms, and organophosphate poisoning[4][6][7]. The biosynthesis of these alkaloids primarily occurs in the plant's roots, from where they are translocated to other parts like the leaves and fruits[2].

During the extraction process, the naturally occurring this compound can undergo racemization to form the less active D-isomer, resulting in atropine[2][8]. Therefore, careful control of extraction and purification parameters is critical to maximize the yield of the desired L-isomer. This guide provides a comprehensive overview of the methodologies for extracting and purifying this compound from Atropa belladonna, presenting quantitative data, detailed experimental protocols, and visual workflows for clarity.

This compound Content in Atropa belladonna

The concentration of this compound and other tropane alkaloids varies significantly between different parts of the plant and can be influenced by cultivation conditions. The roots and fruits or seeds generally contain the highest concentrations.

Table 1: Tropane Alkaloid Content in Various Parts of Atropa belladonna

| Plant Part | This compound / Atropine Content (mg/g DW*) | Scopolamine (B1681570) Content (mg/g DW*) | Total Alkaloid Content (% DW*) | Reference |

|---|---|---|---|---|

| Leaves | 3.05 - 38.74 | 0.75 - 7.54 | 1.76 - 2.88 | [3][7][9][10] |

| Roots | 0.53 - 8.11 | Not Detected | 3.30 - 8.06 | [7][9] |

| Stem | 4.91 | 3.20 | 1.42 | [9] |

| Fruit / Seeds | 46.70 | 8.74 | 4.82 | [9] |

*DW: Dry Weight

Extraction Methodologies

The extraction of this compound from plant material is typically a multi-step process founded on the principles of acid-base chemistry to isolate the alkaloids from other plant metabolites. Several techniques, from conventional solvent extraction to more advanced methods, have been developed to optimize efficiency and yield.

Principle of Acid-Base Extraction

The fundamental strategy involves two key steps:

-

Acidic Extraction: The powdered plant material is treated with a dilute acid (e.g., sulfuric or acetic acid). This protonates the nitrogen atom in the tropane ring of the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution[1][2][11].

-

Basification and Organic Solvent Extraction: The acidic aqueous extract, now containing the alkaloid salts, is filtered to remove solid plant debris. A base (e.g., ammonia, sodium carbonate) is then added to the filtrate to raise the pH[1][2]. This deprotonates the alkaloid salts, converting them back into their free-base form. The alkaloid free bases are less soluble in water but highly soluble in non-polar organic solvents (e.g., diethyl ether, chloroform). A liquid-liquid extraction is then performed to transfer the alkaloids into the organic phase, leaving water-soluble impurities behind[1][2][11].

Advanced Extraction Techniques

To enhance extraction efficiency and reduce time and solvent consumption, several modern techniques can be employed:

-

Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, facilitating greater solvent penetration and accelerating the extraction process[11].

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells, causing them to rupture and release their contents.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent. While the free bases of hyoscyamine (B1674123) are soluble in supercritical CO2, their salts are not. Therefore, alkaline modifiers like methanol (B129727) with diethylamine (B46881) are used to enhance the extraction of alkaloids from the plant matrix[12].

Experimental Protocol: Ultrasound-Assisted Solvent Extraction

This protocol is adapted from methodologies described in the literature[11].

-

Preparation: Accurately weigh 10 g of finely powdered, dried Atropa belladonna root material.

-

Acidification: Transfer the powder to a 250 mL beaker and add 150 mL of 0.1 N sulfuric acid.

-

Extraction: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C to prevent degradation).

-

Filtration: Filter the mixture through Whatman No. 1 filter paper into a collection flask. Wash the solid residue on the filter paper with an additional 50 mL of 0.1 N sulfuric acid to ensure complete transfer of alkaloid salts. Combine the filtrates.

-

Basification: Transfer the acidic filtrate to a 500 mL separatory funnel. Slowly add concentrated ammonium (B1175870) hydroxide (B78521) dropwise while gently swirling until the pH of the solution reaches approximately 10.

-

Liquid-Liquid Extraction: Add 100 mL of peroxide-free diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

-

Collection: Drain the lower aqueous layer. Collect the upper organic (ether) layer containing the alkaloid free base.

-

Repeat Extraction: Repeat the liquid-liquid extraction on the aqueous layer two more times with 50 mL portions of diethyl ether to maximize recovery. Combine all organic extracts.

-

Drying: Add anhydrous sodium sulfate (B86663) to the combined organic extracts to remove any residual water.

-

Concentration: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator at room temperature. The resulting residue is the crude alkaloid extract.

Purification and Analysis

The crude extract contains a mixture of alkaloids and other lipid-soluble impurities. Further purification is necessary to isolate this compound.

Chromatographic Separation

Chromatography is the primary method for separating and identifying the alkaloids in the crude extract.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. It is used to identify the presence of hyoscyamine and scopolamine by comparing their Retention Factor (Rf) values to those of standards.

-

High-Performance Liquid Chromatography (HPLC): The standard for quantitative analysis and can also be used for preparative purification. Reverse-phase columns (e.g., C18) are commonly used to separate the alkaloids[3][7][9].

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [3][9] |

| Mobile Phase | Isocratic: Water:Acetonitrile (65:35 v/v) | [3] |

| Gradient: Acetonitrile and Ammonium Acetate Buffer | [7] | |

| Flow Rate | 0.5 - 1.0 mL/min | [3][7] |

| Detection | UV Detector at 210-226 nm | [3][7][13] |

| Column Temp. | 35 - 40°C |[7][9] |

Crystallization

For final purification, the isolated this compound fraction from chromatography can be crystallized. This is often done by dissolving the extract in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or acetone) and allowing the solvent to evaporate slowly, or by adding a non-solvent to induce precipitation, yielding high-purity crystals of this compound or its salt form (e.g., hyoscyamine sulfate)[5][14][15].

Experimental Protocol: TLC Identification and HPLC Quantification

-

Sample Preparation: Dissolve a small amount of the crude alkaloid extract in methanol to a concentration of approximately 1 mg/mL. Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL)[11].

-

TLC Analysis:

-

Spot the crude extract and the standard solution onto a silica (B1680970) gel TLC plate.

-

Develop the plate in a chamber saturated with a mobile phase such as Toluene:Ethyl Acetate:Diethylamine (70:20:10 v/v/v)[5].

-

After development, dry the plate and visualize the spots by spraying with Dragendorff's reagent, which produces orange-brown spots for alkaloids[5][11].

-

Compare the Rf value of the spot from the extract with that of the standard to confirm the presence of hyoscyamine.

-

-

HPLC Quantification:

-

Filter the prepared sample and standard solutions through a 0.45 µm syringe filter.

-

Inject 20 µL of each solution into an HPLC system equipped with a C18 column and a UV detector set to 210 nm[3][7].

-

Elute the compounds using an isocratic mobile phase of water:acetonitrile (65:35 v/v) at a flow rate of 0.5 mL/min[3].

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the extract by comparing the peak area with a calibration curve generated from a series of standard solutions of known concentrations[3].

-

Biosynthetic Pathway Context

Understanding the biosynthetic pathway of this compound within Atropa belladonna is crucial for researchers aiming to enhance its production through metabolic engineering. Hyoscyamine is the precursor to other important alkaloids like scopolamine. The conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H)[7]. Developing plant lines where the H6H gene is disrupted can lead to a significant increase in hyoscyamine accumulation[7].

References

- 1. extractionmagazine.com [extractionmagazine.com]

- 2. Extracts of Atropa belladonna L. | Grow Up Conference and Expo | presented by Quality Horticulture [growupconference.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

- 7. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. Strategies for supercritical fluid extraction of hyoscyamine and scopolamine salts using basified modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN104230919A - Method for extracting hyoscyamine from mandragora flower - Google Patents [patents.google.com]

- 15. Crystal structure of hyoscyamine sulfate monohydrate, (C17H24NO3)2(SO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Chemical Synthesis of Enantiomerically Pure L-Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical synthesis of L-Hyoscyamine, the levorotatory, biologically active isomer of atropine. This compound is a tropane (B1204802) alkaloid of significant medicinal importance, primarily used for its anticholinergic properties. Its synthesis presents a stereochemical challenge, requiring precise control to obtain the desired enantiomer. This guide details the primary synthetic strategies, focusing on the construction of the core tropane skeleton, the preparation of enantiopure L-tropic acid, and the final esterification step.

Retrosynthetic Analysis

The synthesis of this compound is logically broken down into three key stages. The molecule is an ester, and a retrosynthetic disconnection at the ester linkage reveals its two primary precursors: the alcohol Tropine (B42219) and the carboxylic acid (-)-Tropic Acid (also known as L-tropic acid or (S)-tropic acid).

Caption: Retrosynthetic pathway for this compound.

Each of these precursors requires a distinct synthetic approach, which will be detailed in the following sections.

Synthesis of the Tropine Moiety

The bicyclic tropane core is most famously constructed via the synthesis of tropinone, which is subsequently reduced stereoselectively to tropine.

Robinson's Tropinone Synthesis

The one-pot synthesis of tropinone developed by Sir Robert Robinson in 1917 remains a landmark in organic synthesis for its elegance and biomimetic approach.[1][2] It involves a tandem Mannich reaction.

Caption: Workflow for Robinson's biomimetic synthesis of tropinone.

This reaction efficiently constructs the complex bicyclic system in a single step from simple, acyclic precursors.[3] Modern refinements, primarily involving careful pH control, have increased the yield significantly from the original 17% to over 90%.[1]

Reduction of Tropinone to Tropine

The reduction of the ketone in tropinone to the corresponding alcohol yields tropine. The stereoselectivity of this reduction is crucial. In nature, this conversion is catalyzed by two enzymes, tropinone reductase I (TRI) and II (TRII). TRI produces tropine (3α-hydroxyl), while TRII produces pseudotropine (3β-hydroxyl).[4] In chemical synthesis, metal-in-acid reductions, such as with zinc in hydroiodic acid, are effective for producing tropine.[1]

| Table 1: Synthesis of Tropinone and Tropine | |||

| Step | Method | Key Reagents | Yield |

| Tropinone Synthesis | Robinson-Schöpf | Succinaldehyde, Methylamine, Calcium Acetonedicarboxylate | ~90%[1] |

| Tropinone Reduction | Metal-in-Acid | Tropinone, Zinc, Hydroiodic Acid | Good to Excellent[1] |

Synthesis of Enantiomerically Pure (-)-Tropic Acid

Obtaining the chiral acid in its pure L- or (S)- form is the most critical step for the synthesis of this compound. Racemic tropic acid can be synthesized via several methods, such as the Ivanov reaction between phenylacetic acid and formaldehyde.[5] The challenge lies in resolving the racemate or in performing an asymmetric synthesis.

Enzymatic Kinetic Resolution

A highly effective method for obtaining the desired enantiomer is the enzymatic kinetic resolution of a racemic tropic acid ester. Lipases are commonly employed to selectively hydrolyze one enantiomer of the ester, leaving the other unreacted.

Caption: Workflow for enzymatic kinetic resolution of tropic acid.

This method provides access to (S)-tropic acid with very high enantiomeric purity, which is essential for the final product's biological activity.[6]

| Table 2: Enantioselective Synthesis of (-)-Tropic Acid | |||

| Method | Key Reagents / Enzyme | Typical ee% | Notes |

| Enzymatic Kinetic Resolution | Racemic tropic acid ester, Lipase (e.g., from Candida rugosa) | >99% | Allows for separation and recovery of both enantiomers.[6] |

| Chiral Resolution | Racemic tropic acid, Chiral amine (e.g., brucine) | High | Classical method involving diastereomeric salt formation. |

Esterification of Tropine and (-)-Tropic Acid

The final step is the coupling of the tropine and (-)-tropic acid moieties. Direct esterification is often inefficient. A common and effective strategy involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. To prevent racemization and side reactions, a protection-deprotection sequence is often employed.

A well-documented procedure involves the acetylation of (-)-tropic acid, conversion to the O-acetyltropoyl chloride, reaction with a salt of tropine, and subsequent deacetylation.[7][8]

Caption: Logical workflow for the protected esterification synthesis of this compound.

This multi-step process ensures a high yield and, critically, preserves the stereochemical integrity of the chiral center in the tropic acid moiety, resulting in a product with high optical purity.[7][8]

| Table 3: Final Esterification and Product Purity | |||||

| Method | Coupling Reagents | Solvent | Key Steps | Yield | Optical Purity |

| O-Acetyltropoyl Chloride Method | Acetyl chloride, Thionyl chloride, Methanesulfonic acid | Dichloromethane (B109758) | Protection, Activation, Coupling, Deprotection | Good | >99.8%[7][8] |

| Direct Acyl Chloride Method | Thionyl chloride | Anhydrous conditions | Activation, Coupling | Moderate | Risk of racemization |

Detailed Experimental Protocols

Protocol: Synthesis of (-)-O-Acetyltropoyl Chloride

(Adapted from patent literature[7][8])

-

To a solution of enantiomerically pure (-)-tropic acid (1 equivalent), add acetyl chloride (2-2.5 equivalents) at room temperature with stirring. Stir for 1-2 hours until a clear solution is formed and TLC indicates completion.

-

To the resulting (-)-O-acetyl tropic acid solution, add thionyl chloride (1.5-2 equivalents) dropwise over 30 minutes.

-

Stir the solution overnight at ambient temperature, followed by gentle heating to 50°C for one hour to ensure complete reaction.

-

Remove excess reagents by evaporation under reduced pressure at a temperature not exceeding 40°C. The resulting brownish liquid, (-)-O-acetyltropoyl chloride, is used directly in the next step.

Protocol: Esterification and Deprotection

(Adapted from patent literature[7][8] and general methods[6])

-

In a separate vessel, dissolve tropine (1 equivalent) in an inert solvent such as dichloromethane. Add methanesulfonic acid (1 equivalent) to form the tropine methanesulfonate salt.

-

To the stirred solution/suspension of tropine methanesulfonate, add the freshly prepared (-)-O-acetyltropoyl chloride (1 equivalent) in dichloromethane at ambient temperature.

-

Stir the reaction mixture for 24-48 hours until the reaction is complete (monitored by TLC or HPLC).

-

For deacetylation (hydrolysis), treat the resulting O-acetyl-L-hyoscyamine intermediate with a strong acid. For example, add aqueous hydrochloric acid and stir at 50°C for several hours until the acetyl group is fully cleaved.[9]

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the crude this compound base into an organic solvent (e.g., dichloromethane or chloroform).

-

Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield enantiomerically pure this compound.

Conclusion

The chemical synthesis of enantiomerically pure this compound is a well-established but exacting process that hinges on three critical stages: the efficient construction of the tropinone framework, the stereoselective preparation of (-)-tropic acid, and the careful, stereochemistry-preserving esterification of the two fragments. While classic methods like the Robinson synthesis remain foundational, modern techniques, particularly the use of enzymatic resolutions, have become indispensable for achieving the high levels of enantiopurity required for pharmaceutical applications. The protocols and strategies outlined in this guide provide a robust framework for the successful laboratory-scale or industrial production of this vital anticholinergic agent.

References

- 1. Atropine [chm.bris.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Tropinone - Wikipedia [en.wikipedia.org]

- 5. Tropic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. IL118660A - Process for preparing enantiomerically pure tropic acid esters - Google Patents [patents.google.com]

- 8. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

L-Hyoscyamine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological Interactions and Structural Modifications Influencing Muscarinic Receptor Antagonism

Introduction

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As the levorotatory isomer of atropine, it is responsible for the majority of atropine's pharmacological activity.[2] this compound is a non-selective antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with varying affinities.[3][4] Its anticholinergic properties have led to its use in treating a variety of conditions, including gastrointestinal disorders, bradycardia, and organophosphate poisoning.[1] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more selective and potent muscarinic antagonists with improved therapeutic profiles and reduced side effects. This technical guide provides a comprehensive overview of the SAR of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Structure of this compound

The this compound molecule consists of three key structural components that are critical for its interaction with muscarinic receptors:

-

Tropane Ring System: A bicyclic [3.2.1] nitrogen-containing scaffold that provides the rigid framework for the molecule. The tertiary amine in the tropane ring is typically protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the binding pocket of muscarinic receptors.

-

Ester Linkage: This functional group is essential for the anticholinergic activity. It correctly orients the other parts of the molecule within the receptor binding site.

-

Tropic Acid Moiety: This aromatic portion of the molecule, containing a phenyl group and a hydroxymethyl substituent, is crucial for high-affinity binding. The stereochemistry of the chiral center in the tropic acid moiety is a key determinant of potency.

Structure-Activity Relationship (SAR) Studies

The SAR of this compound has been investigated through the synthesis and pharmacological evaluation of numerous analogs. These studies have revealed critical insights into the structural requirements for high-affinity muscarinic receptor binding and antagonism.

Stereoselectivity

A fundamental aspect of this compound's SAR is its stereoselectivity. The biological activity resides almost exclusively in the (S)-enantiomer (this compound), while the (R)-enantiomer (D-Hyoscyamine) is significantly less potent.[3] This highlights the specific three-dimensional arrangement required for optimal interaction with the chiral environment of the muscarinic receptor binding site.

Quantitative Data

The following table summarizes the binding affinities of the enantiomers of hyoscyamine (B1674123) for the five human muscarinic receptor subtypes. The data clearly illustrates the pronounced stereoselectivity, with S-(-)-hyoscyamine exhibiting significantly higher affinity (lower pKi values) across all subtypes compared to its R-(+)-enantiomer.

| Compound | Receptor Subtype | pKi | pA2 |

| S-(-)-Hyoscyamine | M1 | 9.48 ± 0.18 | 9.33 ± 0.03 |

| M2 | 9.45 ± 0.31 | 8.95 ± 0.01 | |

| M3 | 9.30 ± 0.19 | 9.04 ± 0.03 | |

| M4 | 9.55 ± 0.13 | - | |

| M5 | 9.24 ± 0.30 | - | |

| R-(+)-Hyoscyamine | M1 | 8.21 ± 0.07 | 7.05 ± 0.05 |

| M2 | 7.89 ± 0.06 | 7.25 ± 0.04 | |

| M3 | 8.06 ± 0.18 | 6.88 ± 0.05 | |

| M4 | 8.35 ± 0.11 | - | |

| M5 | 8.17 ± 0.08 | - | |

| Data sourced from Ghelardini et al. (1997). pKi values were determined in Chinese hamster ovary cells expressing human muscarinic receptor subtypes. pA2 values were determined in various animal tissue preparations (M1: rabbit vas deferens, M2: rat atrium, M3: rat ileum).[3] |

Modifications to the Tropane Moiety

Studies on N-substituted tropane analogs have demonstrated that modifications to the nitrogen atom of the tropane ring can significantly impact both affinity and selectivity. Quaternization of the nitrogen, for instance, generally leads to a loss of central nervous system activity due to the inability to cross the blood-brain barrier, but can maintain or even enhance peripheral antimuscarinic activity. The size and nature of the N-substituent can also influence receptor subtype selectivity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| N-Methythis compound (Atropine) | 0.33 | 0.35 | 0.50 | 0.28 | 0.58 |